molecular formula C21H27NO5S B2559330 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 1396675-67-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2559330
CAS No.: 1396675-67-4
M. Wt: 405.51
InChI Key: NDIXEBOZMBWXPH-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . This group is also present in compounds like safrole and piperonal, which are used in perfumery and as flavoring agents .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Chemical Reactions Analysis

The compound might undergo reactions typical for benzo[d][1,3]dioxoles and sulfonamides. For instance, benzo[d][1,3]dioxoles can participate in electrophilic aromatic substitution reactions . Sulfonamides, on the other hand, can undergo reactions with bases to form sulfonyl anions, which can then react with electrophiles .

Scientific Research Applications

Antibacterial Potential

Research has investigated the antibacterial potential of N-substituted sulfonamides with a benzodioxane moiety. These compounds, synthesized through specific reactions, have been tested against various Gram-negative and Gram-positive bacterial strains, demonstrating potent therapeutic potential. Such research highlights the relevance of these compounds in developing new antibacterial agents (Abbasi et al., 2016).

Biofilm Inhibition

Further studies have focused on the biofilm inhibitory action of N-substituted-N-(benzodioxin-yl)benzenesulfonamides against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives exhibited significant inhibitory effects on these biofilms, coupled with mild cytotoxicity, suggesting their potential application in controlling bacterial growth and biofilm formation (Abbasi et al., 2020).

Lipoxygenase Inhibition

Research into N-substituted-N-(benzodioxin-yl)benzenesulfonamides has also revealed their potential in inhibiting lipoxygenase, an enzyme involved in inflammatory processes. These compounds, characterized by various spectral techniques, showed good inhibitory activity compared to standard drugs, indicating their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition

The enzyme inhibitory potential of these compounds, particularly against α-glucosidase and acetylcholinesterase, has been explored. Various synthesized derivatives showed substantial activity against these enzymes, highlighting their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

DNA Binding and Anticancer Activity

Some studies have delved into the interaction of N-substituted benzenesulfonamides with DNA, revealing their potential in DNA binding and cleavage. This interaction suggests their use in anticancer therapies, as they can induce apoptosis in cancer cells (González-Álvarez et al., 2013).

Anti-inflammatory Effects

Research on benzenesulfonamides has also included studies on their anti-inflammatory effects. For example, specific derivatives have been evaluated for their abilities to inhibit enzymes like COX-2, showing promise in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. This could include studies on its reactivity, potential biological activity, and its use in the detection of other substances .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-12-13(2)15(4)20(16(5)14(12)3)28(24,25)22-10-21(6,23)17-7-8-18-19(9-17)27-11-26-18/h7-9,22-23H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXEBOZMBWXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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